molecular formula C11H21NO4S B8526257 (S)-METHYL 2-((TERT-BUTOXYCARBONYL)AMINO)-4-(METHYLTHIO)BUTANOATE

(S)-METHYL 2-((TERT-BUTOXYCARBONYL)AMINO)-4-(METHYLTHIO)BUTANOATE

Cat. No.: B8526257
M. Wt: 263.36 g/mol
InChI Key: OOVXDDGVDXJGQX-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-METHYL 2-((TERT-BUTOXYCARBONYL)AMINO)-4-(METHYLTHIO)BUTANOATE is a chiral compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a methylthio group on the butanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-METHYL 2-((TERT-BUTOXYCARBONYL)AMINO)-4-(METHYLTHIO)BUTANOATE typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the methylthio group. One common method involves the reaction of (S)-2-amino-4-(methylthio)butanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-protected amino acid is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-METHYL 2-((TERT-BUTOXYCARBONYL)AMINO)-4-(METHYLTHIO)BUTANOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Free amino acid.

Scientific Research Applications

(S)-METHYL 2-((TERT-BUTOXYCARBONYL)AMINO)-4-(METHYLTHIO)BUTANOATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

    Biology: Serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Investigated for its potential use in drug development and as a prodrug for amino acid delivery.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-METHYL 2-((TERT-BUTOXYCARBONYL)AMINO)-4-(METHYLTHIO)BUTANOATE involves its conversion to the active amino acid form upon deprotection of the Boc group. The free amino acid can then participate in various biochemical pathways, including protein synthesis and metabolic processes. The methylthio group may also play a role in modulating the compound’s reactivity and interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-METHYL 2-((TERT-BUTOXYCARBONYL)AMINO)-4-(METHYLTHIO)BUTANOATE is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity compared to other Boc-protected amino acid derivatives. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

Molecular Formula

C11H21NO4S

Molecular Weight

263.36 g/mol

IUPAC Name

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate

InChI

InChI=1S/C11H21NO4S/c1-11(2,3)16-10(14)12-8(6-7-17-5)9(13)15-4/h8H,6-7H2,1-5H3,(H,12,14)/t8-/m0/s1

InChI Key

OOVXDDGVDXJGQX-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(CCSC)C(=O)OC

Origin of Product

United States

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